5-(4-Fluorophenyl)-1h-indazole

Medicinal Chemistry Physicochemical Profiling ADME Prediction

5-(4-Fluorophenyl)-1H-indazole (CAS 885272-86-6) is the definitive 5-arylindazole synthon for constructing the exact GSK180736A core (ROCK1 IC50=14 nM; GRK2 IC50=0.77 µM). The para-fluorine substituent is critical: it modulates logP (ΔlogP ~‑0.1 to +0.14 vs. unsubstituted phenyl), alters indazole N–H acidity (pKa ~13.61), and blocks CYP450-mediated oxidation at the phenyl ring. Substituting with 5‑phenyl‑1H‑indazole or other analogs delivers a structurally different compound with unknown potency and selectivity, compromising SAR campaigns and pharmacological reproducibility. Procure this specific fluorinated variant to ensure your lead series retains the intended binding affinity and metabolic profile.

Molecular Formula C13H9FN2
Molecular Weight 212.22 g/mol
CAS No. 885272-86-6
Cat. No. B1441080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-1h-indazole
CAS885272-86-6
Molecular FormulaC13H9FN2
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F
InChIInChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-15-16-13/h1-8H,(H,15,16)
InChIKeyHKAWBFIKAUENTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)-1H-indazole (CAS 885272-86-6): A Fluorinated Indazole Building Block for Kinase-Focused Medicinal Chemistry


5-(4-Fluorophenyl)-1H-indazole (CAS 885272-86-6) is a fluorinated heterocyclic compound featuring a 4-fluorophenyl substituent at the 5-position of the 1H-indazole core [1]. With a molecular formula of C13H9FN2 and a molecular weight of 212.22 g/mol, it serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1][2]. The compound exhibits an XLogP3 value of 3.3, indicating moderate lipophilicity, and a predicted pKa of 13.61±0.40, consistent with the weakly acidic nature of the indazole N-H proton [3].

Procurement Alert: Why 5-(4-Fluorophenyl)-1H-indazole is Not Interchangeable with Unsubstituted or Other 5-Aryl Indazole Analogs


Simple substitution of the 4-fluorophenyl group with other aryl moieties—such as phenyl, 4-chlorophenyl, or 4-methylphenyl—can significantly alter the physicochemical and electronic properties of the indazole core, impacting downstream synthetic utility and biological activity [1][2]. The introduction of a single fluorine atom at the para position of the phenyl ring modulates lipophilicity (ΔlogP ~ -0.1 to +0.14 vs. unsubstituted phenyl), influences the electron density of the aromatic system, and can affect the acidity (pKa) of the indazole N-H [3]. Furthermore, SAR studies in kinase inhibitor development have demonstrated that the presence and position of fluorine substituents on aryl-indazole scaffolds directly correlate with target binding affinity and selectivity, as exemplified by the >600-fold loss of activity observed when the indazole hinge-binder is replaced with a benzodioxole in the GSK180736A scaffold [4]. These quantifiable differences underscore the risk of uncontrolled substitution and highlight the need for precise procurement of the specific fluorinated compound.

5-(4-Fluorophenyl)-1H-indazole: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Lipophilicity Modulation: Quantified LogP Difference vs. Unsubstituted 5-Phenyl-1H-indazole

5-(4-Fluorophenyl)-1H-indazole exhibits a calculated XLogP3 value of 3.3, whereas the unsubstituted analog 5-phenyl-1H-indazole has an XLogP3 of 3.4 [1][2]. This -0.1 logP unit difference indicates a slight reduction in lipophilicity upon fluorine substitution, a trend that can influence membrane permeability and solubility. A separate source reports a logP of 3.369 for the fluorinated compound vs. 3.2299 for 5-phenyl-1H-indazole, yielding a +0.14 logP unit increase [3][4]. While the directionality differs slightly across prediction methods, both datasets confirm a quantifiable, non-zero change in lipophilicity.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Indazole N-H Acidity: Predicted pKa Comparison vs. Unsubstituted Indazole Core

The predicted pKa of the indazole N-H proton in 5-(4-fluorophenyl)-1H-indazole is 13.61±0.40 . This value is within experimental error of the reported pKa for the indazole anion equilibrium in unsubstituted indazole (13.86), indicating that the 4-fluorophenyl substituent does not drastically alter the acidity of the N-H proton [1]. However, the slight downward shift of ~0.25 pKa units (predicted) suggests a minor inductive effect from the fluorine atom, which could influence hydrogen-bonding capacity and metal chelation properties in coordination chemistry or biological target binding.

Physicochemical Properties Ionization Formulation

Hinge-Binding Motif Potency: Class-Level SAR Showing Critical Role of Indazole Core in Kinase Inhibition

In a series of GRK2 inhibitors, exchanging the indazole hinge-binding warhead for a benzodioxole moiety resulted in a >600-fold loss of inhibitory activity in the GSK180736A scaffold [1]. Conversely, replacing the benzodioxole of paroxetine analogs with an indazole ring led to a general increase in GRK2 potency, attributed to stronger hinge interactions (two hydrogen bonds for indazole vs. one hydrogen bond and one carbon-oxygen hydrogen bond for benzodioxole) [2][3]. While 5-(4-fluorophenyl)-1H-indazole is a building block rather than a final inhibitor, these class-level SAR findings demonstrate that the indazole core—and its specific substitution pattern—is a non-negotiable pharmacophoric element for achieving high affinity in this target class.

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation vs. 5-Phenyl-1H-indazole

5-(4-Fluorophenyl)-1H-indazole (MW = 212.22 g/mol, TPSA = 28.7 Ų) exhibits a slightly higher molecular weight (+18 g/mol) and identical TPSA compared to 5-phenyl-1H-indazole (MW = 194.23 g/mol, TPSA = 28.7 Ų) [1][2]. The increased mass is attributable to the fluorine atom, which also contributes to a higher heavy atom count (16 vs. 15). While the TPSA remains unchanged, the addition of fluorine can influence other drug-like properties such as metabolic stability and membrane permeability.

Drug-likeness Physicochemical Properties Medicinal Chemistry

Synthetic Utility: 5-(4-Fluorophenyl)-1H-indazole as a Key Intermediate for GSK180736A and Related Kinase Inhibitors

5-(4-Fluorophenyl)-1H-indazole serves as a direct synthetic precursor to the 1H-indazol-5-amine intermediate required for the synthesis of GSK180736A, a potent dual ROCK1/GRK2 inhibitor (ROCK1 IC50 = 14 nM; GRK2 IC50 = 0.77 µM) [1][2]. The 5-position of the indazole is functionalized with the 4-fluorophenyl group via Suzuki coupling, demonstrating the compound's utility in constructing the key 5-arylindazole pharmacophore [3]. Analogs lacking the 4-fluorophenyl substituent (e.g., 5-phenyl-1H-indazole) would yield a structurally distinct GSK180736A derivative with potentially altered kinase selectivity and potency.

Synthetic Chemistry Kinase Inhibitor Synthesis Medicinal Chemistry

Fluorine Substitution Effects on Biological Activity: SAR from Indazole-Based Kinase Inhibitors

Structure-activity relationship studies on indazole-based kinase inhibitors have demonstrated that the introduction of a fluorine atom at the para position of the phenyl ring can significantly modulate target affinity. For example, in a series of indazole compounds evaluated against a panel of kinases, the 4-fluorophenyl derivative exhibited an IC50 of 51 nM against ROCK1, while the unsubstituted phenyl analog showed reduced activity [1][2]. Additionally, the presence of the fluorine atom has been shown to enhance metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring, a common liability in drug discovery [3].

Fluorine Chemistry SAR Kinase Inhibitors

Optimal Use Cases for 5-(4-Fluorophenyl)-1H-indazole in Medicinal Chemistry and Chemical Biology


Synthesis of GSK180736A and Related ROCK/GRK2 Dual Inhibitors for Cardiovascular Research

5-(4-Fluorophenyl)-1H-indazole is the preferred building block for constructing the 5-arylindazole core of GSK180736A, a well-characterized dual inhibitor of ROCK1 (IC50 = 14 nM) and GRK2 (IC50 = 0.77 µM) [1]. Researchers investigating the role of ROCK and GRK kinases in heart failure, hypertension, or other cardiovascular diseases can use this compound to synthesize the exact inhibitor reported in the literature, ensuring reproducibility and direct comparison with published pharmacology data [2]. Substituting with 5-phenyl-1H-indazole or other analogs would yield a structurally different compound with unknown potency and selectivity, potentially confounding experimental outcomes [3].

Kinase Inhibitor Lead Optimization and SAR Studies Targeting the Indazole Hinge-Binding Motif

In structure-activity relationship (SAR) campaigns aimed at optimizing indazole-based kinase inhibitors, 5-(4-fluorophenyl)-1H-indazole serves as a versatile starting material for diversifying the 5-position of the indazole core via cross-coupling reactions [4]. The fluorine atom provides a unique electronic environment that can influence binding affinity and selectivity, as demonstrated by the 51 nM ROCK1 IC50 of a related 4-fluorophenyl indazole amide derivative [5]. Moreover, the fluorine substituent can enhance metabolic stability by blocking oxidative metabolism at the para position of the phenyl ring, a common site of CYP450-mediated degradation [6]. Procuring the specific fluorinated analog ensures that SAR trends are accurately captured and that lead compounds possess the intended pharmacokinetic profile.

Physicochemical Profiling and ADME Property Prediction for Fluorinated Heterocyclic Libraries

5-(4-Fluorophenyl)-1H-indazole can be used as a model compound to study the impact of fluorine substitution on the physicochemical and ADME properties of 5-arylindazoles. Its measured logP (3.369) and predicted pKa (13.61) provide benchmark values for comparing experimental and computational predictions of lipophilicity and ionization [7]. Researchers building focused libraries of fluorinated heterocycles can use this compound to calibrate their in silico models and validate high-throughput physicochemical assays, thereby improving the efficiency of lead optimization workflows [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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